

Understanding the mass spectrometry fragmentation of Ethambutol-d10

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Compound of Interest		
Compound Name:	Ethambutol-d10	
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethambutol-d10

Introduction

Ethambutol is a bacteriostatic antimycobacterial agent essential for the treatment of tuberculosis[1]. In clinical and pharmaceutical research, quantitative analysis of drug concentrations in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies[2][3][4]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose[5][6][7]. The use of stable isotope-labeled internal standards, such as **Ethambutol-d10**, is the gold standard for quantitative bioanalysis. These standards, where some hydrogen atoms are replaced by deuterium, have nearly identical chemical properties to the analyte but a different mass, allowing for precise correction of matrix effects and variations during sample preparation and analysis[8].

This guide provides a detailed overview of the mass spectrometric behavior of **Ethambutol-d10**, including a proposed fragmentation pathway, typical experimental protocols, and quantitative data essential for researchers and drug development professionals.

Experimental Protocols

The following methodologies are a composite of typical procedures for the quantitative analysis of Ethambutol using LC-MS/MS.



Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly used for extracting Ethambutol from plasma samples[1][4].

- To 100 μL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., 10 μL of **Ethambutol-d10** in a suitable solvent).
- Add 200-300 μL of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins[4][9].
- Vortex the mixture for approximately 1 minute.
- Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis. A typical injection volume is 5 μL[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Separation is typically achieved using reverse-phase chromatography.

- LC System: A high-performance or ultra-fast liquid chromatography (HPLC/UFLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 μm) is frequently used[1]
 [10].
- Mobile Phase: A gradient or isocratic elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile)[1][11].
- Flow Rate: A typical flow rate is around 0.5 mL/min[1].
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.



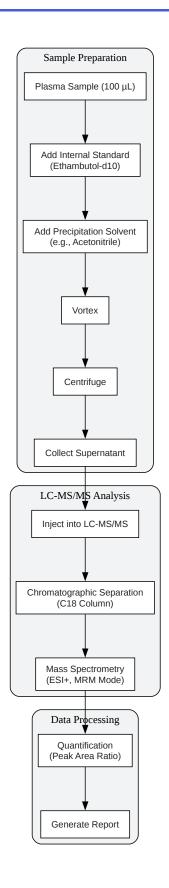




- Ionization Mode: Positive ESI mode (ESI+) is used, as Ethambutol contains basic amine groups that are readily protonated[1][5].
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring the transition from the precursor ion to a specific product ion[9].

The overall workflow for the bioanalytical process is depicted below.





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Fig 1. General workflow for Ethambutol analysis.



Mass Spectrometry Fragmentation Analysis Fragmentation of Unlabeled Ethambutol

Under positive electrospray ionization, Ethambutol (molecular weight 204.31 g/mol) readily accepts a proton to form the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 205.2[1][5]. In tandem mass spectrometry (MS/MS), this precursor ion is subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic product ions. The most commonly monitored fragmentation for Ethambutol is the transition from m/z 205.2 to a prominent product ion at m/z 116.1[1][9].

This fragmentation is consistent with an alpha-cleavage mechanism, a common fragmentation pathway for amines[12]. The cleavage occurs at the C-C bond of the ethylenediamine bridge, which is adjacent to a protonated nitrogen atom. This results in the formation of a stable, resonance-stabilized fragment ion.

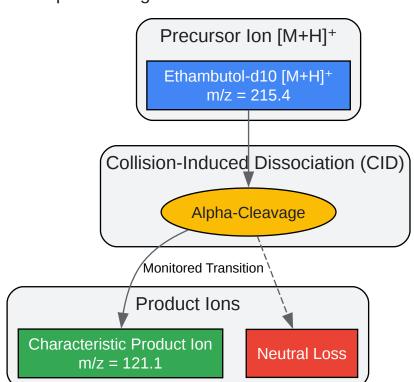
Proposed Fragmentation of Ethambutol-d10

Ethambutol-d10 is a deuterated analog of Ethambutol with a mass increase of 10 units. While the exact positions of the deuterium atoms can vary by manufacturer, a common synthesis strategy involves replacing the ten hydrogen atoms of the two ethyl groups (-CH₂CH₃) on the butanol side chains with deuterium, forming two pentadeuterated ethyl groups (-CD₂CD₃).

- Precursor Ion: The molecular weight of this **Ethambutol-d10** isomer is approximately 214.37 g/mol . Therefore, the protonated precursor ion, [M+H]+, is observed at m/z 215.4.
- Product Ion: Following the same alpha-cleavage fragmentation mechanism as the unlabeled compound, the resulting product ion would retain one of the deuterated ethyl groups. The original m/z 116.1 fragment, with the formula [C₆H₁₄NO]⁺, would now have five deuterium atoms in place of five hydrogen atoms. This results in a mass increase of 5 Da. The expected product ion for **Ethambutol-d10** would therefore be at m/z 121.1.

The proposed fragmentation pathway is illustrated in the diagram below.





Proposed Fragmentation of Ethambutol-d10

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Fig 2. Fragmentation pathway of **Ethambutol-d10**.

Quantitative Data Summary

The following tables summarize the key parameters for a typical LC-MS/MS method for the quantification of Ethambutol using **Ethambutol-d10** as an internal standard.

Table 1: Mass Spectrometry MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
Ethambutol	205.2	116.1	ESI+
Ethambutol-d10 (Internal Standard)	215.4	121.1	ESI+

Table 2: Typical Liquid Chromatography Parameters



Parameter	Value
Column	C18, 50 mm x 2.1 mm, 5 μm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile or Methanol
Flow Rate	0.5 mL/min
Injection Volume	5 μL
Run Time	~2.5 - 4 minutes
Column Temperature	Ambient or 40°C

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